molecular formula C6H6N4S B8255274 7-methylpurine-6-thiol

7-methylpurine-6-thiol

Cat. No.: B8255274
M. Wt: 166.21 g/mol
InChI Key: FBGNWVFKAYFTRV-UHFFFAOYSA-N
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Description

7-Methylpurine-6-thiol is a sulfur-containing purine derivative It is structurally related to purine, a fundamental component of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylpurine-6-thiol can be synthesized through various methods. One common approach involves the reaction of 6-halogenopurines with thiourea or alkali metal hydrosulfides. This reaction typically occurs under mild conditions, often in an aqueous or alcoholic medium . Another method involves the cyclization of 6-alkylthio-4,5-diaminopyrimidines .

Industrial Production Methods: Industrial production of this compound often utilizes large-scale synthesis methods similar to those used in laboratory settings. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Methylpurine-6-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Thioethers.

Scientific Research Applications

7-Methylpurine-6-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methylpurine-6-thiol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it useful in cancer treatment. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase .

Comparison with Similar Compounds

Uniqueness: 7-Methylpurine-6-thiol is unique due to its specific methylation at the 7-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and alter its interaction with biological targets, making it distinct from other thiopurines .

Properties

IUPAC Name

7-methylpurine-6-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGNWVFKAYFTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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